molecular formula C6H9IO B6166837 1-iodo-3-methoxybicyclo[1.1.1]pentane CAS No. 136863-37-1

1-iodo-3-methoxybicyclo[1.1.1]pentane

Cat. No.: B6166837
CAS No.: 136863-37-1
M. Wt: 224
InChI Key:
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Description

1-iodo-3-methoxybicyclo[1.1.1]pentane is a bicyclic compound with the molecular formula C8H11IO. It is characterized by its unique structure, which includes an iodine atom and a methoxy group attached to a bicyclo[1.1.1]pentane framework. This compound was first synthesized in 1957 by H. W. Ayer and D. H. Hey from the reaction of isobornyl chloride with sodium methoxide and iodine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-iodo-3-methoxybicyclo[1.1.1]pentane can be synthesized through the reaction of isobornyl chloride with sodium methoxide and iodine. The reaction typically involves the following steps:

    Preparation of isobornyl chloride: Isobornyl chloride is prepared by the chlorination of isoborneol.

    Reaction with sodium methoxide: Isobornyl chloride is then reacted with sodium methoxide in an appropriate solvent, such as methanol.

    Addition of iodine: Finally, iodine is added to the reaction mixture to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-iodo-3-methoxybicyclo[1.1.1]pentane can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols.

    Oxidation reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium halides, amines, or thiols, typically in the presence of a suitable solvent and base.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution reactions: Products include various substituted bicyclo[1.1.1]pentanes, depending on the nucleophile used.

    Oxidation reactions: Products include aldehydes or carboxylic acids derived from the methoxy group.

    Reduction reactions: The major product is the corresponding hydrocarbon.

Scientific Research Applications

1-iodo-3-methoxybicyclo[1.1.1]pentane has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel bicyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-3-methoxybicyclo[1.1.1]pentane depends on the specific application and reaction it undergoes. In general, the iodine atom and methoxy group play crucial roles in its reactivity. The iodine atom can act as a leaving group in substitution reactions, while the methoxy group can participate in oxidation and reduction reactions. The bicyclic structure provides a rigid framework that influences the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-iodo-3-methoxybicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

    1-iodo-3-methylbicyclo[1.1.1]pentane: Similar structure but with a methyl group instead of a methoxy group.

    1-bromo-3-methoxybicyclo[1.1.1]pentane: Similar structure but with a bromine atom instead of an iodine atom.

    1-chloro-3-methoxybicyclo[1.1.1]pentane: Similar structure but with a chlorine atom instead of an iodine atom.

The uniqueness of 1-iodo-3-methoxybicyclo[11

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-iodo-3-methoxybicyclo[1.1.1]pentane can be achieved through a three-step process involving the conversion of commercially available starting materials to the target compound.", "Starting Materials": ["Methanol", "1,3-cyclohexadiene", "Iodine", "Sodium hydroxide", "Sulfuric acid", "Sodium sulfate", "Magnesium", "Diethyl ether", "Hydrochloric acid"], "Reaction": ["Step 1: Methylation of 1,3-cyclohexadiene with methanol and sulfuric acid to form 1-methoxycyclohexene", "Step 2: Halogenation of 1-methoxycyclohexene with iodine and sodium hydroxide to form 1-iodo-3-methoxycyclohexene", "Step 3: Cyclization of 1-iodo-3-methoxycyclohexene with magnesium and diethyl ether in the presence of hydrochloric acid to form 1-iodo-3-methoxybicyclo[1.1.1]pentane"] }

CAS No.

136863-37-1

Molecular Formula

C6H9IO

Molecular Weight

224

Purity

95

Origin of Product

United States

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